molecular formula C12H14INO2 B6307334 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester CAS No. 1638764-54-1

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester

Cat. No. B6307334
CAS RN: 1638764-54-1
M. Wt: 331.15 g/mol
InChI Key: VCAFQWMLGHDLHW-UHFFFAOYSA-N
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Description

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is a synthetic compound . It is a derivative of azetidine, which is an important four-membered heterocycle used in organic synthesis and medicinal chemistry . Azetidines are known for their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .


Synthesis Analysis

The synthesis of azetidines, including 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester, is an important yet undeveloped research area . The most typical strategy to synthesize 3-substituted azetidines, like the compound , involves cross-coupling through the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine .


Molecular Structure Analysis

The molecular formula of 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is C12H14INO2 . Its molecular weight is 331.15 g/mol .


Chemical Reactions Analysis

Azetidines are known for their reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines can be triggered under appropriate reaction conditions .

Mechanism of Action

The mechanism of action of azetidines is largely driven by their ring strain . This strain makes them excellent candidates for various reactions, including ring-opening and expansion reactions .

Future Directions

Azetidines, including 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester, have significant potential in various fields, including medicinal chemistry, peptidomimetic chemistry, and nucleic acid chemistry . Future research will likely focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

properties

IUPAC Name

benzyl 3-(iodomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFQWMLGHDLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester

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